molecular formula C15H10O4 B1684469 Chrysophanol CAS No. 481-74-3

Chrysophanol

Cat. No. B1684469
CAS RN: 481-74-3
M. Wt: 254.24 g/mol
InChI Key: 1,8-dihydroxy-3-methylanthracene-9,10-dione
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Description

Chrysophanol, also known as chrysophanic acid, is a fungal isolate and a natural anthraquinone . It is a C-3 methyl substituted chrysazin of the trihydroxyanthraquinone family . It has been found commonly within Chinese medicine . Studies have found that it can aid in preventing cancer, diabetes, asthma, osteoporosis, retinal degeneration, Alzheimer’s disease, osteoarthritis, and atherosclerosis . Its most common effects are of chemotherapeutic and neuroprotective properties .


Molecular Structure Analysis

Chrysophanol is an anthracene derivative with two ketone groups attached to the central benzene ring . The molecular formula of Chrysophanol is C15H10O4 .


Physical And Chemical Properties Analysis

Chrysophanol has a molar mass of 254.241 g·mol −1 . It is almost insoluble in water, slightly soluble in cold alcohol, easily soluble in boiling ethanol, soluble in benzene, chloroform, ether, glacial acetic acid and acetone, etc., very slightly soluble in petroleum ether .

Scientific Research Applications

Broad-Spectrum Therapeutic Potential

Chrysophanol, a natural anthraquinone, exhibits a wide range of therapeutic effects, including anticancer, hepatoprotective, neuroprotective, anti-inflammatory, antiulcer, and antimicrobial activities. Its ecological significance and presence in both bacteria and eukaryota have spurred research into its pharmacological properties. Despite the abundant literature on its benefits, further studies on its pharmacokinetics and toxicity are necessary for drug development (Prateeksha et al., 2019).

Pharmacological Properties and Advances

Chrysophanol, found abundantly in Rheum officinale, is recognized for its potential in treating inflammation, cancer, and depression while offering neuroprotection. Research highlights its ability to regulate several signaling pathways, suggesting its role in anti-inflammatory, anti-cardiovascular disease, and anti-cancer activities. The relationship between its structure and pharmacological activity also presents a promising area for future drug development (Siyu Su et al., 2020).

Hepatoprotective Effects

A study demonstrated chrysophanol's protective effects against acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (GalN) in mice. It suggests chrysophanol's potential in ameliorating liver injury through antioxidant defense enhancement, apoptosis suppression, and inflammation reduction via the inhibition of the RIP140/NF-κB pathway (Wenjiao Jiang et al., 2016).

Anti-inflammatory Activity

Research indicates that chrysophanol can effectively reduce inflammation in various models, including dextran sulfate sodium (DSS)-induced colitis and LPS-induced responses in mouse peritoneal macrophages. Its anti-inflammatory mechanism involves the suppression of NF-κB and caspase-1 activation, underscoring its potential as a treatment for inflammatory diseases (Su-jin Kim et al., 2010).

Anti-Asthmatic Effects

Chrysophanol has shown promise in alleviating asthma-related airway inflammation and remodeling. In studies involving ovalbumin (OVA)-sensitized mice, chrysophanol reduced pulmonary inflammation and inhibited α-smooth muscle actin expression, suggesting its efficacy in asthma treatment through the modulation of the NF-κB signaling pathway (Guihua Song et al., 2019).

Safety And Hazards

Chrysophanol has obvious hepatotoxicity and nephrotoxicity . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Future research directions include how the concentration of Chrysophanol affects pharmacological effects and toxicity; the mechanism of synergy between Chrysophanol and other drugs .

properties

IUPAC Name

1,8-dihydroxy-3-methylanthracene-9,10-dione
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InChI

InChI=1S/C15H10O4/c1-7-5-9-13(11(17)6-7)15(19)12-8(14(9)18)3-2-4-10(12)16/h2-6,16-17H,1H3
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InChI Key

LQGUBLBATBMXHT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O
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Molecular Formula

C15H10O4
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DSSTOX Substance ID

DTXSID6024832
Record name Chrysophanic acid
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Molecular Weight

254.24 g/mol
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Physical Description

Chrysophanic acid appears as golden yellow plates or brown powder. Melting point 196 °C. Slightly soluble in water. Pale yellow aqueous solutions turn red on addition of alkali. Solutions in concentrated sulfuric acid are red. (NTP, 1992), Solid
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Boiling Point

Sublimes
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Practically insoluble in water, Very soluble in benzene, acetic acid, Slightly soluble in cold, freely in boiling alcohol; soluble in benzene, chloroform, ether, glacial acetic acid, acetone, solutions of alkali hydrides, and in hot solutions of alkali carbonates; very slightly soluble in petroleum ether
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Density

0.92 g/cm cu at 25 °C
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Product Name

Chrysophanic acid

Color/Form

Yellow hexagonal or monoclinic needles, Crystalline; dark yellow

CAS RN

481-74-3
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Melting Point

385 °F (sublimes) (NTP, 1992), 196 °C, 200 - 201 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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